molecular formula C25H26N4 B12053062 1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12053062
M. Wt: 382.5 g/mol
InChI Key: QEKYMQGEFWXAAF-UHFFFAOYSA-N
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Description

1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles.

Preparation Methods

The synthesis of 1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of N-benzyl-2-aminopyridines with appropriate aldehydes or ketones. One common method involves the use of PhI(OPiv)2 as a stoichiometric oxidant . The reaction conditions often require heating under reflux in a suitable solvent such as pyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PhI(OPiv)2.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. The benzimidazole scaffold allows it to function as a hydrogen donor or acceptor, enabling it to bind to different drug targets . This interaction can inhibit the polymerization of mammalian tubulin, making it a potent anticancer agent .

Comparison with Similar Compounds

1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

1-(benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C25H26N4/c1-3-4-6-13-20-18(2)21(16-26)25-28-22-14-9-10-15-23(22)29(25)24(20)27-17-19-11-7-5-8-12-19/h5,7-12,14-15,27H,3-4,6,13,17H2,1-2H3

InChI Key

QEKYMQGEFWXAAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CC=CC=C4

Origin of Product

United States

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